molecular formula C7H6BrIO B059770 1-Bromo-2-iodo-3-methoxybenzene CAS No. 450412-22-3

1-Bromo-2-iodo-3-methoxybenzene

Cat. No.: B059770
CAS No.: 450412-22-3
M. Wt: 312.93 g/mol
InChI Key: HQIQCAXZVNDWEK-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6BrIO and a molecular weight of 312.93 g/mol . It is a derivative of benzene, characterized by the presence of bromine, iodine, and methoxy groups attached to the benzene ring. This compound is often used in research and development due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the bromination and iodination of methoxybenzene under controlled conditions. The reaction conditions include the use of bromine and iodine as reagents, with appropriate catalysts and solvents to facilitate the substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-iodo-3-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-3-methoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. The compound forms a positively charged intermediate (benzenonium ion) when it reacts with electrophiles. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution of the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-2-methoxybenzene
  • 2-Iodo-3-methoxybenzene
  • 1-Bromo-3-iodobenzene

Comparison: 1-Bromo-2-iodo-3-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a versatile platform for further functionalization and derivatization in synthetic chemistry .

Properties

IUPAC Name

1-bromo-2-iodo-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIQCAXZVNDWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434303
Record name 1-Bromo-2-iodo-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450412-22-3
Record name 1-Bromo-2-iodo-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450412-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-iodo-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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